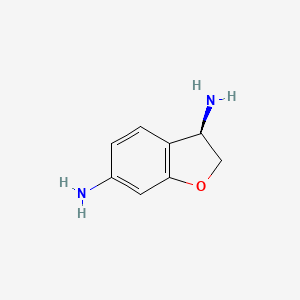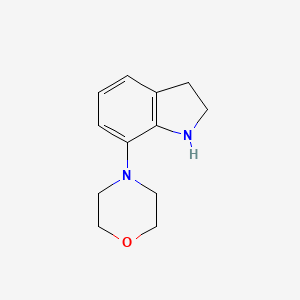
4-(Indolin-7-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Indolin-7-yl)morpholine is a compound that features an indoline moiety attached to a morpholine ring Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Indolin-7-yl)morpholine typically involves the reaction of indoline derivatives with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where an indoline derivative with a leaving group (such as a halide) reacts with morpholine in the presence of a base. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Indolin-7-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert the indoline ring to indoline derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenated indoline derivatives reacting with nucleophiles in the presence of a base.
Major Products: The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Indolin-7-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, indoline derivatives have been shown to exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors (NMDA-GluN2B) and reducing the secretion of inflammatory cytokines . These interactions help in mitigating neuronal damage and improving cell survival rates.
Comparación Con Compuestos Similares
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.
Indoline: The parent compound of 4-(Indolin-7-yl)morpholine.
Morpholine: A six-membered ring containing nitrogen and oxygen atoms.
Uniqueness: this compound is unique due to the combination of the indoline and morpholine moieties, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1H-indol-7-yl)morpholine |
InChI |
InChI=1S/C12H16N2O/c1-2-10-4-5-13-12(10)11(3-1)14-6-8-15-9-7-14/h1-3,13H,4-9H2 |
Clave InChI |
LEPLEPNZRCFUGC-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C=CC=C2N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hcl](/img/structure/B13040919.png)
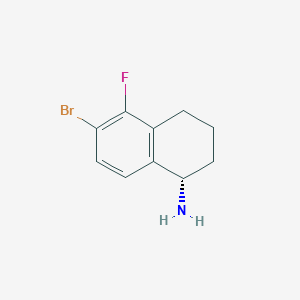
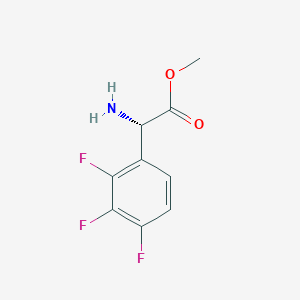

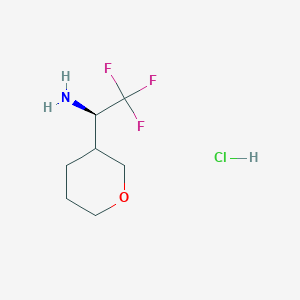

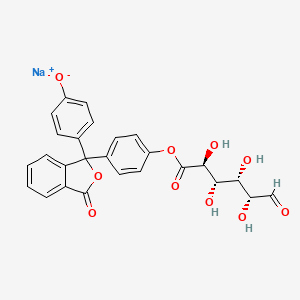




![5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13041000.png)
![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzoic acid](/img/structure/B13041013.png)
